Cizolirtine
Overview
Description
Cizolirtine is a potent analgesic in mice and rats, with an efficacy superior to that of aspirin and other nonsteroid anti-inflammatory drugs . Recent studies have shown that the analgesic effect of this compound could be related, at least partially, to an inhibition of spinal substance P and calcitonin gene-related peptide release .
Molecular Structure Analysis
This compound has a molecular formula of C15H21N3O and a molecular weight of 259.3467 . The structure includes a pyrazole ring attached to a benzyl group and an ethoxydimethylamine group .Scientific Research Applications
Mechanism of Action and Pain Modulation
Cizolirtine, a novel non-opioid drug, has demonstrated notable antinociceptive activity in various pain models in rodents. It's suggested to mediate its effects partly through the modulation of neuroactive molecules like adenosine (ADO) and serotonin (5-HT). Notably, this compound's antihyperalgesic effects were significantly influenced by pretreatments with ADO A(1)-A(2A) and 5-HT(1B/1D) receptor ligands in diabetic rats suffering from neuropathic pain, indicating a complex interaction involving these neuroactive pathways (Aubel et al., 2007). Furthermore, this compound was observed to inhibit the spinal release of substance P and CGRP in rats, suggesting its role in reducing pain-related neuropeptide activity in the spinal cord (Ballet et al., 2001).
Treatment Potential for Neuropathic Pain
This compound has shown promise in the treatment of chronic neuropathic pain. In clinical trials, it was observed to have significant analgesic and anti-hyperalgesic effects in neuropathic pain models. A study highlighted its potential efficacy, especially in patients with primary allodynia, a condition where non-noxious stimuli cause pain (Shembalkar et al., 2001). Additionally, this compound showed effectiveness in reducing mechanical hyperalgesia associated with diabetic neuropathy, comparable to paroxetine, an antidepressant known for its efficacy in painful diabetic neuropathy (Aubel et al., 2004).
Mechanism of Action
Cizolirtine exerts an inhibitory influence on the release of calcitonin gene-related peptide (CGRP) and substance P by primary afferent fibres and/or dorsal horn interneurons at the spinal level . This inhibition is mediated through presynaptic serotonin and a2-adrenoceptors, which are partly related to an increase of the descending .
Safety and Hazards
Cizolirtine has been in clinical trials for the treatment of pain and overactive bladder . Reported adverse events include dry mouth, dizziness, nausea, vomiting, and blurred vision . In a study, this compound citrate caused fewer antimuscarinic but more gastrointestinal (nausea) and neurologic (headache and vertigo) adverse events than oxybutynin .
properties
IUPAC Name |
N,N-dimethyl-2-[(2-methylpyrazol-3-yl)-phenylmethoxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-17(2)11-12-19-15(13-7-5-4-6-8-13)14-9-10-16-18(14)3/h4-10,15H,11-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMJBKFKXGPPMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(C2=CC=CC=C2)OCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10869923 | |
Record name | Cizolirtine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10869923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
142155-43-9 | |
Record name | Cizolirtine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142155439 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cizolirtine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10869923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CIZOLIRTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMP167WV5D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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